molecular formula C10H12IN B2354157 2-(4-Iodophenyl)pyrrolidine CAS No. 383127-21-7

2-(4-Iodophenyl)pyrrolidine

Cat. No.: B2354157
CAS No.: 383127-21-7
M. Wt: 273.117
InChI Key: RJUPNYAFIYEVMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Iodophenyl)pyrrolidine hydrochloride is an organic compound with the CAS Number: 1423027-87-5 . It has a molecular weight of 309.58 and is a powder in physical form . It is widely researched due to its versatile properties.


Synthesis Analysis

Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine is a versatile scaffold . For example, pyrrolidine-2,5-dione is a versatile scaffold, as demonstrated by Oktay et al. who prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .


Physical And Chemical Properties Analysis

This compound hydrochloride has a molecular weight of 309.58 . It is a powder in physical form . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Derivative Applications


2-(4-Iodophenyl)pyrrolidine and its derivatives have been synthesized and explored for various applications. One study successfully synthesized 4-substituted 1-(4-iodophenyl)pyrrolidine-2,5-dione derivatives, employing reactions such as oxidation, alkylation, and allylation to modify these derivatives. These compounds showed potential in moderate-to-good yields, indicating their utility in further chemical applications (Ali et al., 2015).

Catalysis in Synthesis


In another study, an iodine-catalyzed domino reaction involving 2-pyrrolidinone was used to create 1-((2-hydroxynaphthalen-1-yl)(phenyl)(methyl))pyrrolidin-2-one derivatives. These derivatives demonstrated significant cytotoxicity against specific cancer cell lines, showcasing the potential of this compound derivatives in medicinal chemistry (Muralidharan et al., 2017).

Antimicrobial and Anticancer Activities

Antimicrobial Properties


Certain derivatives of this compound have been reported to exhibit antimicrobial properties. For instance, novel cyclization of specific acids led to the formation of 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, which were screened for antimicrobial activity. These compounds displayed minimum inhibitory concentrations (MIC) in a specific range, indicating their potential as antimicrobial agents (Zareef et al., 2008).

Anticancer Applications


Research has also highlighted the anticancer activities of certain this compound derivatives. A study synthesized 1-((phenylthio)(phenyl)methyl)pyrrolidin-2-one derivatives through a three-component domino reaction. These analogues were evaluated for anticancer activity and found to possess significant activity in vitro, showcasing their potential in cancer treatment (Ramachandran et al., 2012).

Pharmaceutical Synthesis and Development

Development of Pharmaceutical Compounds


The side chain of a novel carbapenem, a class of antibiotics, was synthesized using a key step involving iodine-mediated oxidative cyclization, utilizing a derivative of this compound. This highlights the compound's relevance in the synthesis of pharmaceutically significant molecules (Hashihayata et al., 2002).

Mechanism of Action

Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

The safety information for 2-(4-Iodophenyl)pyrrolidine hydrochloride includes hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The pyrrolidine ring is a versatile scaffold that can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Properties

IUPAC Name

2-(4-iodophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12IN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUPNYAFIYEVMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.